

n-(3-Methylpyridin-2-yl)formamide CAS number lookup

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Compound of Interest

Compound Name: *n*-(3-Methylpyridin-2-yl)formamide

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Technical Guide: N-(3-Methylpyridin-2-yl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(3-Methylpyridin-2-yl)formamide**, a heterocyclic organic compound. Due to the limited availability of public data for this specific molecule, this guide also draws inferences from the well-documented synthesis and application of its brominated analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, to provide a more complete profile.

Compound Identification and Properties

N-(3-Methylpyridin-2-yl)formamide is a substituted pyridine derivative. Its fundamental properties are summarized below.

Property	Data	Citation
CAS Number	4931-46-8	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O	[1]
Molecular Weight	136.15 g/mol	[1]
Canonical SMILES	CC1=C(C=CC=N1)NC=O	
MDL Number	MFCD00160439	[2]

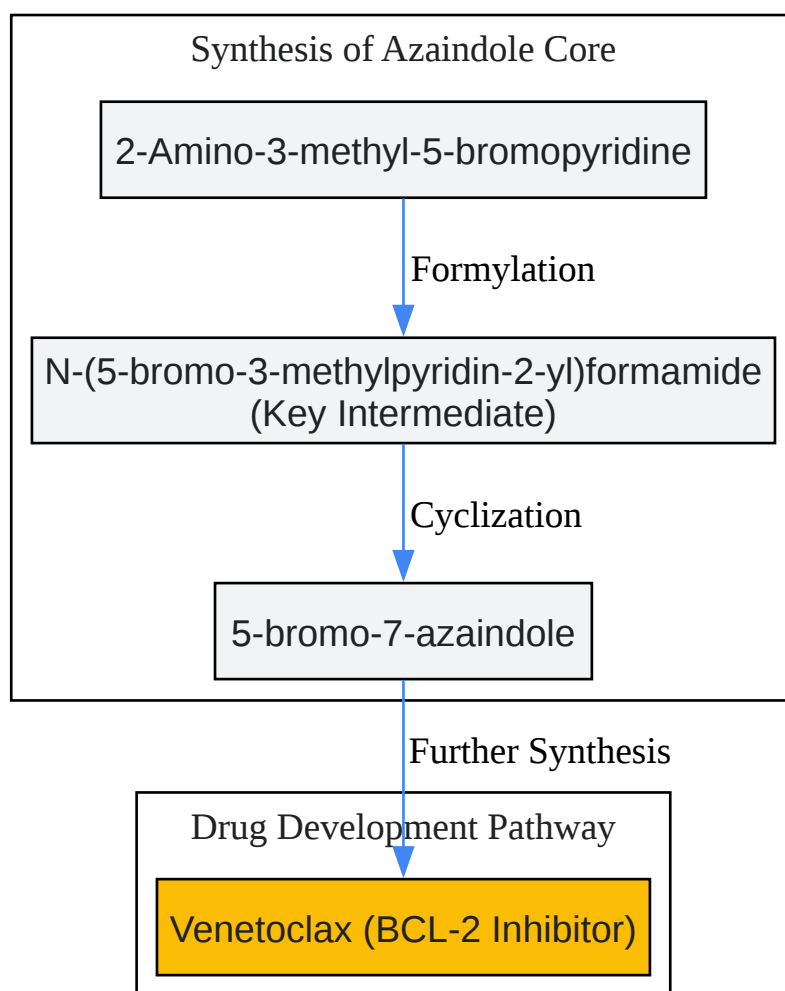
Note: A major supplier of this chemical for research purposes notes that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity[\[2\]](#).

Potential Applications in Drug Discovery

While specific applications for **N-(3-Methylpyridin-2-yl)formamide** are not extensively documented, its structure is analogous to intermediates used in the synthesis of complex pharmaceutical agents. For instance, the structurally similar N-(5-bromo-3-methylpyridin-2-yl)formamide is a key intermediate in the synthesis of 5-bromo-7-azaindole, a precursor to the BCL-2 inhibitor Venetoclax[\[3\]](#). Venetoclax is an approved medication for treating chronic lymphocytic leukemia[\[3\]](#).

The formamide group in such pyridinyl compounds plays a crucial role in directing subsequent chemical reactions, such as intramolecular cyclization, to form fused ring systems like azaindoles[\[3\]](#). This suggests that **N-(3-Methylpyridin-2-yl)formamide** is a valuable building block for creating libraries of complex heterocyclic compounds for screening in drug discovery programs.

The logical pathway for the utilization of a related compound in pharmaceutical synthesis is outlined below.



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Figure 1: Role of a formamide intermediate in pharmaceutical synthesis.

Experimental Protocols: Synthesis

An experimental protocol for the synthesis of **N-(3-Methylpyridin-2-yl)formamide** is not readily available in published literature. However, a plausible and efficient synthetic route can be inferred from the well-documented formylation of the analogous compound, 2-amino-3-methyl-5-bromopyridine[3]. The proposed method involves the formylation of 2-amino-3-methylpyridine.

Proposed Synthesis of N-(3-Methylpyridin-2-yl)formamide

This proposed protocol adapts the methodology used for a structurally related compound and is expected to have a high yield.

Reaction Scheme:

2-Amino-3-methylpyridine + Trimethyl orthoformate → **N-(3-Methylpyridin-2-yl)formamide** + Methanol

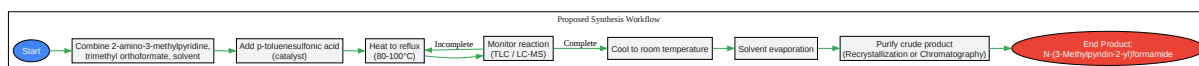
Materials and Reagents:

- 2-Amino-3-methylpyridine
- Trimethyl orthoformate
- p-Toluenesulfonic acid (catalyst)
- 1,2-Dichloroethane or Acetonitrile (solvent)

Procedure:

- To a solution of 2-amino-3-methylpyridine in 1,2-dichloroethane (or acetonitrile), add trimethyl orthoformate.
- Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%) to the mixture.
- Heat the reaction mixture to reflux (approximately 80–100°C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **N-(3-Methylpyridin-2-yl)formamide**.

The workflow for this proposed synthesis is visualized in the diagram below.



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Figure 2: Workflow for the proposed synthesis of **N-(3-Methylpyridin-2-yl)formamide**.

Inferred Reaction Parameters

Based on analogous reactions, the following parameters can be expected for industrial-scale synthesis[3].

Parameter	Inferred Value/Condition
Catalyst Load	~2 mol%
Temperature	80–100°C (Reflux)
Solvent	1,2-Dichloroethane or Acetonitrile
Anticipated Yield	~84%
Purity (Post-Recrystallization)	>99%

Spectroscopic and Analytical Data

Detailed spectroscopic data (NMR, IR, MS) for **N-(3-Methylpyridin-2-yl)formamide** are not publicly available. Researchers acquiring this compound are advised to perform their own analytical characterization to confirm its structure and purity. The expected spectral features would include signals corresponding to the methyl group, the pyridinyl protons, the formyl proton, and the N-H proton in NMR, as well as characteristic C=O and N-H stretching vibrations in IR spectroscopy.

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References

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- 3. N-(5-bromo-3-methylpyridin-2-yl)formamide () for sale [vulcanchem.com]
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